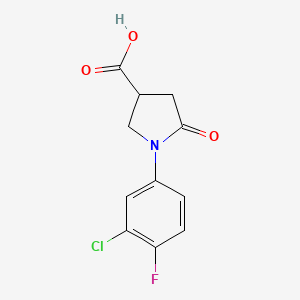

1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFNO3/c12-8-4-7(1-2-9(8)13)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPMCEJUODXJTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=C(C=C2)F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Chloro and Fluoro Substituents: The chloro and fluoro groups are introduced via electrophilic aromatic substitution reactions using reagents such as chlorine and fluorine sources.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions to ensure efficient synthesis.

Analyse Chemischer Reaktionen

1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

Hydrolysis: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylate salts.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid serves as an essential intermediate in synthesizing various derivatives that exhibit diverse biological activities. For instance, it has been utilized to develop compounds with enhanced antioxidant properties, showcasing its versatility in medicinal chemistry .

Key Derivative Applications:

Antioxidant Properties

Research indicates that derivatives of 1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid possess potent antioxidant capabilities. For example, certain synthesized derivatives demonstrated radical scavenging activities that were significantly higher than conventional antioxidants like ascorbic acid .

Anticancer Potential

The compound has been explored for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, indicating its potential as a therapeutic agent against cancer. The mechanism of action often involves inducing apoptosis in cancer cells or inhibiting cell proliferation.

Antimicrobial Activity

Some derivatives have shown promising antimicrobial effects against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. These findings suggest that the compound may be beneficial in developing new antimicrobial agents.

Case Studies

-

Antioxidant Activity Study :

- A series of derivatives were synthesized and tested for their antioxidant capacity using DPPH radical scavenging assays.

- Results indicated that some compounds had antioxidant activities up to 1.5 times greater than ascorbic acid, highlighting their potential use in health supplements or pharmaceuticals aimed at oxidative stress-related conditions .

-

Anticancer Research :

- In vitro studies on A549 lung adenocarcinoma cells demonstrated that specific derivatives of the compound significantly reduced cell viability at concentrations of 100 µM.

- These studies suggest a potential pathway for developing new cancer therapies based on this compound.

Wirkmechanismus

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents play a crucial role in enhancing the compound’s binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Key structural analogs and their differentiating features:

Key Observations :

- Halogen vs. Hydroxyl Groups : Chloro/fluoro substituents enhance lipophilicity and metabolic stability compared to hydroxyl groups, which improve solubility but may reduce stability .

- Positional Isomerism : The 3-Cl-4-F configuration (target) vs. 4-Cl-3-F () may alter steric and electronic properties, influencing receptor binding or reactivity .

Example :

- 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid () was synthesized via nitration, reduction, and cyclization steps, achieving yields of 51–98% .

Antioxidant Activity :

- Derivatives with thioxo-oxadiazole or triazole moieties (e.g., compound 21 in ) showed 1.35–1.5× higher DPPH radical scavenging activity than ascorbic acid .

- Free carboxylic acid groups (e.g., compound 6 in ) correlated with stronger reducing power (optical density: 1.675 vs. 1.149 for triazole derivatives) .

Antimicrobial Activity :

- Hydroxyphenyl analogs (e.g., compound 14 in ) demonstrated Gram-positive antibacterial activity, including against vancomycin-intermediate Staphylococcus aureus .

Hypothetical Target Activity :

The 3-Cl-4-F substituents may enhance radical scavenging due to electron-withdrawing effects, but the absence of heterocyclic moieties (e.g., oxadiazole) could limit potency compared to analogs .

Physical and Chemical Properties

Biologische Aktivität

1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, with the CAS number 696647-51-5, is a compound of interest due to its potential biological activities. Its molecular formula is C₁₁H₉ClFNO₃, and it has been studied for various pharmacological properties. This article aims to synthesize available research findings regarding its biological activity, including case studies, data tables, and detailed research insights.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉ClFNO₃ |

| Molecular Weight | 257.65 g/mol |

| CAS Number | 696647-51-5 |

| MDL Number | MFCD03834520 |

| Hazard Classification | Irritant |

Biological Activity Overview

The biological activity of 1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid has been explored in various studies, primarily focusing on its antibacterial and anticancer properties. The presence of the chloro and fluoro substituents in its structure may contribute to its biological efficacy.

Anticancer Potential

Research has indicated that compounds with a pyrrolidine base often exhibit anticancer properties. For example, studies on similar compounds have demonstrated their ability to inhibit tumor growth in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of critical pathways involved in cell proliferation.

Case Studies

- In Vitro Studies : In studies assessing the cytotoxic effects of related compounds on cancer cell lines, it was observed that structural modifications could enhance or reduce efficacy. For instance, compounds with a similar pyrrolidine structure exhibited IC50 values ranging from 10 µM to 50 µM against various cancer cell lines.

- In Vivo Studies : Animal models treated with related pyrrolidine derivatives showed significant tumor size reduction compared to control groups. These findings suggest that 1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid may possess similar potential.

The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that it may interact with specific cellular targets involved in metabolic pathways or signal transduction processes. The presence of halogen substituents (chlorine and fluorine) may enhance binding affinity to these targets.

Comparative Analysis

To better understand the biological activity of 1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a comparative analysis with structurally similar compounds is beneficial.

| Compound Name | Antibacterial Activity | Anticancer Activity (IC50) |

|---|---|---|

| 1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | TBD | TBD |

| Related Compound A | Moderate | 25 µM |

| Related Compound B | High | 15 µM |

| Related Compound C | Low | 30 µM |

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthesis routes for 1-(3-chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid?

- Methodology : A common approach involves condensation reactions between substituted anilines and itaconic acid derivatives. For example, analogous compounds like 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid are synthesized by reacting 2,4-difluoroaniline with itaconic acid in boiling water, followed by cyclization using sulfuric acid as a catalyst . For the target compound, substituting 3-chloro-4-fluoroaniline as the starting amine and optimizing reaction conditions (e.g., solvent, temperature) may yield the desired product. Purification typically involves recrystallization or column chromatography.

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- HPLC : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% recommended for research use) .

- NMR : ¹H/¹³C NMR spectra should confirm the presence of the pyrrolidone ring (δ ~2.5–3.5 ppm for protons adjacent to the carbonyl) and aromatic substituents (δ ~7.0–7.8 ppm for chloro-fluorophenyl protons) .

- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak (expected m/z for C₁₁H₈ClFNO₃: 272.02).

Q. What are the key physicochemical properties relevant to experimental design?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Pre-solubilization in DMSO is common for biological assays .

- Stability : The compound is sensitive to strong acids/bases due to the lactam ring. Store desiccated at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the pyrrolidone ring and aromatic group. This aids in predicting reaction pathways (e.g., amide bond formation at the carboxylic acid group) .

- Molecular Docking : Use software like AutoDock Vina to simulate binding to biological targets (e.g., enzymes with hydrophobic active sites) based on the chloro-fluorophenyl moiety’s steric and electronic profile .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Case Study : If conflicting results arise in enzyme inhibition assays (e.g., IC₅₀ variations), consider:

- Assay Conditions : Validate buffer pH, ionic strength, and co-solvent (e.g., DMSO concentration ≤1% to avoid artifacts) .

- Metabolite Interference : Use LC-MS to rule out degradation products during assays .

- Structural Analog Comparison : Cross-reference with fluorophenyl-pyrrolidine derivatives (e.g., 1-(4-fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide) to identify substituent-specific activity trends .

Q. How can the compound’s synthetic pathway be optimized for chiral purity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.